molecular formula C9H12FNO2S B13954163 1-(3-fluorophenyl)-N,N-dimethylmethanesulfonamide

1-(3-fluorophenyl)-N,N-dimethylmethanesulfonamide

Cat. No.: B13954163
M. Wt: 217.26 g/mol
InChI Key: HZONDQGSFSRBNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)-N,N-dimethylmethanesulfonamide is an organic compound characterized by the presence of a fluorophenyl group attached to a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-N,N-dimethylmethanesulfonamide typically involves the reaction of 3-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-N,N-dimethylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-N,N-dimethylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

  • 3-Fluorophenylmethanesulfonamide
  • N,N-Dimethyl-3-fluorobenzenesulfonamide
  • 1-(4-Fluorophenyl)-N,N-dimethylmethanesulfonamide

Comparison: 1-(3-Fluorophenyl)-N,N-dimethylmethanesulfonamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C9H12FNO2S

Molecular Weight

217.26 g/mol

IUPAC Name

1-(3-fluorophenyl)-N,N-dimethylmethanesulfonamide

InChI

InChI=1S/C9H12FNO2S/c1-11(2)14(12,13)7-8-4-3-5-9(10)6-8/h3-6H,7H2,1-2H3

InChI Key

HZONDQGSFSRBNX-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CC1=CC(=CC=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.